molecular formula C17H14BrN3O2S B5961295 N-(4-bromophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

N-(4-bromophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B5961295
M. Wt: 404.3 g/mol
InChI Key: HZZXBKZULHHEDR-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a heterocyclic compound featuring a 1,3-thiazine core substituted with a phenylamino group at position 2, a 4-oxo group at position 4, and a carboxamide-linked 4-bromophenyl moiety at position 5. The bromine atom enhances lipophilicity and may influence binding interactions through steric and electronic effects.

Properties

IUPAC Name

N-(4-bromophenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-11-6-8-13(9-7-11)19-16(23)14-10-15(22)21-17(24-14)20-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZXBKZULHHEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2)NC1=O)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves the reaction of 4-bromoaniline with a thiazine derivative under specific conditions. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Studied for its potential anticancer activity, particularly against breast cancer cell lines.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial lipid biosynthesis. The anticancer activity is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Hydrazinyl-Substituted Thiazines

  • N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide Structural Difference: Replaces the phenylamino group at position 2 with a hydrazinyl-furan substituent. The furan moiety may alter π-π stacking interactions or metabolic stability .
  • N-(4-fluorophenyl)-2-{2-[(furan-2-yl)methylidene]hydrazinyl}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

    • Structural Difference : Substitutes the 4-bromophenyl group with 4-fluorophenyl.
    • Impact : Fluorine’s electronegativity and smaller size compared to bromine may reduce steric hindrance while maintaining halogen bonding. This could modulate target affinity or pharmacokinetic properties .

Thiazine vs. Thiophene Hybrids

  • N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24) Structural Difference: Replaces the thiazine core with a thiophene-cyclopenta system and incorporates a sulfamoyl-pyrimidine group. Impact: Demonstrates antiproliferative activity against MCF7 cells via tyrosine kinase inhibition.

Heterocyclic Variants: Thiazine vs. Oxazin

  • N-(4-bromophenyl)-N,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazin-2-amine Structural Difference: Substitutes the thiazine ring with an oxazin core and introduces tetramethyl groups. Methyl groups increase lipophilicity, which may affect membrane permeability but reduce hydrogen-bonding capacity .

Comparative Data Table

Compound Name Core Structure Position 2 Substitution N-Substituent Molecular Weight (g/mol) Notable Properties/Activity
N-(4-bromophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide (Target) 1,3-Thiazine Phenylamino 4-Bromophenyl ~365.3 (estimated) Theoretical halogen-bonding potential
N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine 1,3-Thiazine Hydrazinyl-furan 4-Bromophenyl ~437.3 (estimated) Enhanced solubility (predicted)
N-(4-fluorophenyl)-2-{2-[(furan-2-yl)methylidene]hydrazinyl}-4-oxo-5,6-dihydro-4H-1,3-thiazine 1,3-Thiazine Hydrazinyl-furan 4-Fluorophenyl 477.58 Halogen substitution effects
N-(4-bromophenyl)-N,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazin-2-amine 1,3-Oxazin Methyl 4-Bromophenyl ~355.3 (estimated) High lipophilicity
Compound 24 (Thiophene derivative) Thiophene-cyclopenta Sulfamoyl-pyrimidine N/A Not reported Antiproliferative activity (MCF7)

Research Implications and Gaps

  • Comparative studies with hydrazinyl analogs (e.g., ) could clarify the role of substituents in solubility and target engagement.
  • Heterocycle Optimization : The oxazin derivative () highlights how core heterocycle changes impact physicochemical properties, warranting further exploration of thiazine vs. oxazin pharmacokinetics.
  • Biological Screening : ’s thiophene-based tyrosine kinase inhibitors suggest a possible direction for testing the target compound in cancer models.

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